PP1 (PP1) is a small molecule inhibitor of serine/threonine protein phosphatase-1 (PP1). [] PP1 is a key regulator of a multitude of cellular functions, including cell cycle progression, protein synthesis, and signal transduction pathways. PP1 exerts its effects by dephosphorylating various protein substrates. PP1 has emerged as a potential therapeutic target due to its role in several diseases, including cancer, diabetes, and Alzheimer's disease. [, , , ]
PP1 (PP1) functions as a non-catalytic site inhibitor of PP1. It does not bind to the active site but interacts with a distinct region of the enzyme, thereby affecting its activity. [] One study demonstrated the ability of a PP1 analog to inhibit analog-specific PKCδ, suggesting the mechanism of action involves interaction with the catalytic domain glycine-rich loop, Lys-378, Glu-428, Leu-430, and Phe-633 residues. []
PP1 (PP1) and its analogs have shown promise in inhibiting Ebola virus transcription. Studies have demonstrated that a small-molecule compound targeting PP1, 1E7-03, increased VP30 dephosphorylation, leading to the inhibition of transcription while increasing viral genome replication. []
Analog-specific (AS) PKCδ, sensitive to specific kinase inhibitors, has been developed utilizing PP1 (PP1) analogs. This provides a tool for investigating PKCδ-mediated pathways and potentially identifying unique substrates. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7